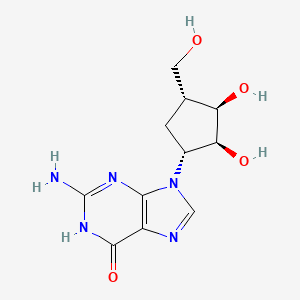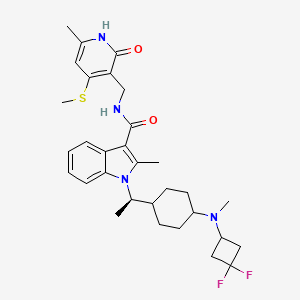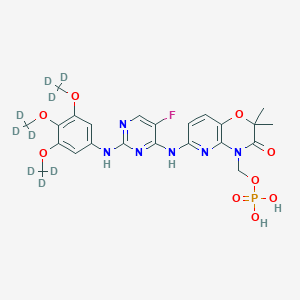
Hydroxy Torsemide-d7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy Torsemide-d7 is a deuterium-labeled derivative of Hydroxy Torsemide. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules is primarily used for tracing and quantitation during drug development processes . The molecular formula of this compound is C16H13D7N4O4S, and it has a molecular weight of 371.46 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hydroxy Torsemide-d7 involves the incorporation of deuterium into the Hydroxy Torsemide molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) in the presence of a suitable catalyst under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic labeling of the final product. The production is carried out under Good Manufacturing Practices (GMP) to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Hydroxy Torsemide-d7 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group results in ketones or aldehydes, while reduction of the nitro group yields amines .
Scientific Research Applications
Hydroxy Torsemide-d7 is widely used in scientific research due to its stable isotopic labeling. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Metabolic Profiling: Helps in identifying metabolic pathways and intermediates.
Drug Development: Assists in the quantitation of drug molecules during the development process.
Biological Research: Used in studies involving enzyme kinetics and receptor binding
Mechanism of Action
Hydroxy Torsemide-d7, like its parent compound Hydroxy Torsemide, acts as a loop diuretic. It inhibits the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This inhibition is achieved by blocking the Na+/K+/2Cl- cotransporter, leading to increased excretion of sodium, chloride, and water, thereby reducing fluid overload and blood pressure .
Comparison with Similar Compounds
Hydroxy Torsemide: The non-deuterated form of Hydroxy Torsemide-d7.
Torsemide: Another loop diuretic with a similar mechanism of action.
Furosemide: A commonly used loop diuretic with a different chemical structure but similar pharmacological effects.
Uniqueness: this compound is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies and metabolic profiling. The presence of deuterium can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C16H20N4O4S |
|---|---|
Molecular Weight |
371.5 g/mol |
IUPAC Name |
1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-3-[4-[3-(hydroxymethyl)anilino]pyridin-3-yl]sulfonylurea |
InChI |
InChI=1S/C16H20N4O4S/c1-11(2)18-16(22)20-25(23,24)15-9-17-7-6-14(15)19-13-5-3-4-12(8-13)10-21/h3-9,11,21H,10H2,1-2H3,(H,17,19)(H2,18,20,22)/i1D3,2D3,11D |
InChI Key |
WCYVLAMJCQZUCR-UENXPIBQSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=C(C=CN=C1)NC2=CC=CC(=C2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3aS,4S,4aS,5S,7aS,8R,9aS)-Decahydro-4,5-dihydroxy-4a,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one](/img/structure/B15145279.png)
![2-{3-Hydroxy-5-[2-(4-methoxyphenyl)ethenyl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15145283.png)
![2-(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pyrrolidin-2-yl)acetic acid](/img/structure/B15145287.png)

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate;trihydrate](/img/structure/B15145296.png)



![5-amino-3-methoxy-4-methyl-N-[1-[5-(trifluoromethyl)pyrimidin-2-yl]azetidin-3-yl]thieno[2,3-c]pyridazine-6-carboxamide](/img/structure/B15145321.png)





